molecular formula C24H25NO7S B6502757 3-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione CAS No. 951944-13-1

3-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione

Cat. No.: B6502757
CAS No.: 951944-13-1
M. Wt: 471.5 g/mol
InChI Key: RBKXZEPZVIRDPQ-UHFFFAOYSA-N
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Description

This compound features a chromeno[8,7-e][1,3]oxazin core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 4, and a 1λ⁶-thiolane-1,1-dione moiety at position 7.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(1,1-dioxothiolan-3-yl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO7S/c1-14-17-5-7-19-18(11-25(13-31-19)16-8-9-33(27,28)12-16)23(17)32-24(26)22(14)15-4-6-20(29-2)21(10-15)30-3/h4-7,10,16H,8-9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKXZEPZVIRDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)C4CCS(=O)(=O)C4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione is a complex organic molecule that exhibits notable biological activities. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a unique chromeno[8,7-e][1,3]oxazine core with various substituents including methoxy and methyl groups. These structural components significantly influence its biological interactions.

PropertyValue
Molecular Formula C23H24O7S
Molecular Weight 412.5 g/mol
IUPAC Name This compound
InChI Key RBVWMWRBOWSGBV-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxy and methyl groups enhance its binding affinity to various receptors and enzymes. Notably, it may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

  • Cell Lines Tested : SW620 (colon), PC-3 (prostate), NCI-H23 (lung).
  • IC50 Values : The compound showed IC50 values in the micromolar range against these cell lines, indicating potent cytotoxicity .

Antimicrobial Effects

The compound has also been evaluated for antimicrobial activity. It demonstrates inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies and Experimental Findings

Several studies have been conducted to elucidate the biological effects of this compound:

  • Study on Anticancer Mechanisms :
    • Researchers investigated the inhibition of HDACs by this compound.
    • Results showed that it induced apoptosis in cancer cells similar to known HDAC inhibitors like SAHA .
  • Antimicrobial Assessment :
    • The compound was tested against Staphylococcus epidermidis.
    • Minimum inhibitory concentration (MIC) values indicated effective antimicrobial properties .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s 3,4-dimethoxyphenyl group contrasts with electron-withdrawing groups (e.g., 4-chlorophenyl in ), which may reduce electron density in the aromatic system.

Key Observations :

  • The target compound’s synthesis may require specialized steps for thiolane-1,1-dione formation, which is less common than oxazinone or thione synthesis .
  • Multicomponent reactions (e.g., ) offer atom economy and efficiency compared to stepwise methods.

Key Observations :

  • The thiolane-1,1-dione group likely improves metabolic stability compared to oxazinones or thiones .
  • 3,4-Dimethoxyphenyl substituents may enhance CNS penetration compared to chlorophenyl groups .

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